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molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No. B1304618
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461149B2

Procedure details

Dimethyl cyclopropane-1,1-dicarboxylate (6.90 ml, 50 mmol) was dissolved in dichloromethane (100 mL) and cooled to −78° C. DIBAL (1.0 M in DCM, 100 ml, 100 mmol) was added slowly over a period of 30 minutes. The reaction mixture was stirred for 6.5 hours at −78° C. then treated carefully with an aqueous saturated solution of ammonium chloride (16 mL) followed by HCl (1.0 M, 20 mL). The reaction was allowed to warm to room temperature over the weekend. The solids were filtered off and washed with DCM. The filtrate was washed with brine, dried over magnesium sulfate and the solvent removed under reduced pressure (200 mbar at rt). The crude product was purified on silica gel by flash column chromatography to afford the desired compound as a 45% w/w solution in EtOAc/DCM/ether as judged by 1H NMR (3.295 g).
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:8](OC)=[O:9])([C:4]([O:6][CH3:7])=[O:5])[CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C.[Cl-].[NH4+].Cl>ClCCl>[CH:8]([C:1]1([C:4]([O:6][CH3:7])=[O:5])[CH2:3][CH2:2]1)=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
6.9 mL
Type
reactant
Smiles
C1(CC1)(C(=O)OC)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6.5 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over the weekend
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure (200 mbar at rt)
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel by flash column chromatography

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
C(=O)C1(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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